molecular formula C9H7FN2 B1174686 RHAMNOLIPIDBIOSURFACTANT CAS No. 147858-26-2

RHAMNOLIPIDBIOSURFACTANT

Cat. No.: B1174686
CAS No.: 147858-26-2
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Description

Rhamnolipid biosurfactants are surface-active compounds belonging to the class of glycolipid biosurfactants. They are primarily produced by the bacterium Pseudomonas aeruginosa. These compounds are known for their non-toxicity, high biodegradability, and ability to reduce surface and interfacial tensions. Due to these properties, rhamnolipid biosurfactants have gained attention in various sectors, including food, healthcare, pharmaceuticals, and petrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhamnolipid biosurfactants are typically synthesized by microbial fermentation using Pseudomonas aeruginosa. The production process involves the cultivation of the bacterium in a suitable growth medium containing carbon sources such as glucose or glycerol. The fermentation conditions, including temperature, pH, and aeration, are optimized to maximize rhamnolipid production .

Industrial Production Methods: Industrial production of rhamnolipid biosurfactants involves large-scale fermentation processes. The production can be carried out in batch, fed-batch, or continuous modes. The choice of mode depends on the desired yield and productivity. After fermentation, the rhamnolipids are extracted and purified using techniques such as solvent extraction, precipitation, and chromatography .

Chemical Reactions Analysis

Types of Reactions: Rhamnolipid biosurfactants undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the rhamnolipid molecules.

Common Reagents and Conditions:

    Oxidation: Rhamnolipids can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups in the rhamnolipid molecules with other groups using reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of rhamnolipids can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Rhamnolipid biosurfactants have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of rhamnolipid biosurfactants involves their interaction with cell membranes. Rhamnolipids reduce the surface tension of cell membranes, leading to increased permeability and disruption of membrane integrity. This results in the leakage of cellular contents and eventual cell death. In cancer cells, rhamnolipids induce apoptosis by activating specific signaling pathways and regulating the expression of genes involved in cell cycle control .

Comparison with Similar Compounds

  • Sophorolipids
  • Trehalolipids
  • Mannosylerythritol lipids
  • Cellobiose lipids

Rhamnolipid biosurfactants stand out due to their versatile applications and eco-friendly properties, making them a valuable asset in various scientific and industrial fields.

Properties

CAS No.

147858-26-2

Molecular Formula

C9H7FN2

Molecular Weight

0

Origin of Product

United States

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